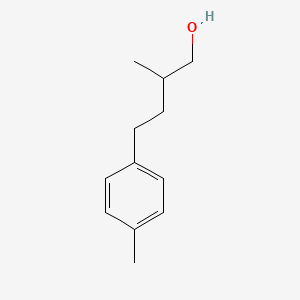

2-Methyl-4-(p-tolyl)butan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18O |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

2-methyl-4-(4-methylphenyl)butan-1-ol |

InChI |

InChI=1S/C12H18O/c1-10-3-6-12(7-4-10)8-5-11(2)9-13/h3-4,6-7,11,13H,5,8-9H2,1-2H3 |

InChI Key |

GOQWEJCVOGJGRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(C)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 4 P Tolyl Butan 1 Ol

Stereoselective Synthesis of 2-Methyl-4-(p-tolyl)butan-1-ol

Achieving high enantiomeric purity is often crucial for the biological activity of chiral molecules. This section details various methods aimed at the stereoselective synthesis of this compound.

Asymmetric Hydrogenation Routes

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral ketones or alkenes to produce chiral alcohols. For the synthesis of this compound, a suitable precursor would be 2-methyl-4-(p-tolyl)but-1-en-1-ol or 2-methyl-4-(p-tolyl)butan-1-al. The hydrogenation of a corresponding unsaturated ketone, 4-(p-tolyl)-2-methylbutan-2-one, could also be envisioned, followed by reduction of the ketone.

Ruthenium-based catalysts, particularly those with chiral phosphine (B1218219) ligands like BINAP and its derivatives, have demonstrated high efficiency and enantioselectivity in the hydrogenation of a wide range of ketones. rsc.org For instance, the RuCl₂[(S)-tolbinap][(S,S)-dpen] system is highly reactive for the hydrogenation of aromatic ketones. rsc.org The application of such catalysts to a suitable precursor would be a promising route to enantiomerically enriched this compound.

Another relevant approach involves the iridium-catalyzed asymmetric hydrogenation of homoallylic sulfones. This methodology has been successfully applied in the synthesis of natural products like (+)-α-curcumene, which shares structural similarities with the target molecule. ub.edu A potential synthetic sequence could involve the preparation of a homoallylic sulfone intermediate derived from p-tolyl building blocks, followed by asymmetric hydrogenation and subsequent chemical modifications to yield the desired alcohol.

| Catalyst System | Substrate Type | Typical e.e. (%) | Reference |

| RuCl₂[(S)-tolbinap][(S,S)-dpen] | Aromatic Ketones | >95 | rsc.org |

| (S,S)-Ir-UbaPHOX | Homoallylic Sulfones | >98 | ub.edu |

| Pd/C (racemic) | Homoallylic Sulfones | N/A | ub.edu |

Chiral Catalyst-Mediated Transformations

The use of chiral catalysts to control stereochemistry in carbon-carbon bond-forming reactions is a cornerstone of modern organic synthesis. Chiral 1,3,2-oxazaborolidine catalysts, for example, have been employed in enantioselective photochemical reactions, demonstrating their potential for inducing chirality in complex molecules. sigmaaldrich.com

In the context of synthesizing this compound, a chiral catalyst could be used in the asymmetric addition of a nucleophile to an aldehyde or ketone precursor. For example, the asymmetric addition of a methyl group to 4-(p-tolyl)butanal, mediated by a chiral catalyst, would be a direct approach to one of the enantiomers of the target molecule.

Enzymatic Approaches for Enantioselective Preparation

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols and their esters, offering high enantioselectivity under mild reaction conditions. mdpi.comresearchgate.net This approach involves the selective acylation or hydrolysis of one enantiomer in a racemic mixture, allowing for the separation of the two.

A notable example is the enantioselective synthesis of (S)-(+)-3-(p-tolyl)butan-1-ol using fermenting baker's yeast. psu.edu This biotransformation proceeds via the reduction of an allylic alcohol precursor, yielding the chiral butanol with high enantiomeric excess. psu.edu A similar strategy could be devised for this compound, starting from a suitable unsaturated precursor like 2-methyl-4-(p-tolyl)but-2-en-1-ol. The yeast would selectively reduce the double bond to furnish the chiral saturated alcohol.

Lipase-mediated resolution of racemic this compound or its corresponding acetate (B1210297) would be another viable enzymatic method. The choice of lipase (B570770) and reaction conditions would be critical to achieving high enantiomeric separation.

| Enzyme | Reaction Type | Precursor/Substrate | Product Configuration | Reference |

| Baker's Yeast | Enantioselective Reduction | (E)-3-(p-tolyl)but-2-en-1-ol | (S)-3-(p-tolyl)butan-1-ol | psu.edu |

| Lipase | Kinetic Resolution (Acylation) | Racemic Alcohols | Enantioenriched Alcohol & Ester | mdpi.comresearchgate.net |

Total Synthesis Approaches Utilizing Modular Assembly

Total synthesis allows for the construction of complex molecules from simpler, readily available starting materials. Modular assembly strategies, where different fragments of the target molecule are synthesized separately and then combined, offer flexibility and convergence.

Grignard Reagent-Based Convergent Synthesis

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. google.com A convergent synthesis of this compound could involve the reaction of a Grignard reagent with a suitable electrophile.

One potential disconnection would involve the reaction of p-tolylmagnesium bromide with a four-carbon electrophile containing the 2-methyl-1-ol moiety, such as 2-methyl-epoxybutane. A similar approach has been patented for the synthesis of the analogous 2-methyl-4-phenylbutan-2-ol, where benzylmagnesium halide is reacted with isobutylene (B52900) oxide. google.com

Alternatively, a Grignard reagent derived from a four-carbon chain could react with a p-tolyl-containing electrophile. For example, the reaction of a 3-methylbutylmagnesium halide with p-tolualdehyde, followed by dehydration and hydrogenation, could lead to the target structure. The synthesis of a related compound, 2-methyl-4-(phenylsulfonyl)-6-(p-tolyl)-6-heptan-2-ol, utilizes the addition of a Grignard reagent to a sulfone-containing intermediate. ub.edu

| Grignard Reagent | Electrophile | Resulting Bond Formation | Reference (Analogous) |

| Benzylmagnesium halide | Isobutylene oxide | Formation of C-C bond at the benzylic position | google.com |

| p-Tolylmagnesium bromide | Epoxide | Formation of aryl-alkyl bond | ub.edu |

Organometallic Coupling Reactions for Carbon-Carbon Bond Formation

Organometallic coupling reactions, such as Suzuki, Heck, and Negishi couplings, are indispensable tools for the formation of carbon-carbon bonds, particularly between sp² and sp³ hybridized carbons. These reactions offer high functional group tolerance and can be rendered stereoselective.

A plausible strategy for the synthesis of this compound using this approach would involve the coupling of a p-tolyl-containing organometallic reagent (e.g., p-tolylboronic acid or a p-tolyl-zinc reagent) with a suitable four-carbon fragment bearing a leaving group and the protected 2-methyl-1-ol functionality. For instance, a Suzuki coupling between p-tolylboronic acid and a derivative of 2-methyl-4-bromobutan-1-ol, catalyzed by a palladium complex, would directly form the desired carbon skeleton.

Research on the synthesis of related structures, such as 1-(benzo[d]thiazol-2-yl)-2-methyl-4-(p-tolyl)butane-1,4-dione, indicates the feasibility of constructing the 2-methyl-4-(p-tolyl)butane framework through modern synthetic methods. rsc.org

Reductive Transformations of Precursor Ketones and Aldehydes

A fundamental and widely employed strategy for the synthesis of primary alcohols is the reduction of corresponding aldehydes. For the target molecule, this involves the reduction of its aldehyde precursor, 2-methyl-4-(p-tolyl)butanal. This transformation is typically achieved with high efficiency using hydride-based reducing agents.

Detailed research findings indicate that reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of aldehydes to primary alcohols. vaia.comlibretexts.org Sodium borohydride is often preferred for its operational simplicity and safety, being stable in alcoholic or aqueous solutions. libretexts.org The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the primary alcohol. libretexts.org

Alternatively, a ketone precursor such as 4-(p-tolyl)butan-2-one could be utilized. Reduction of this ketone would yield the secondary alcohol, 4-(p-tolyl)butan-2-ol. Subsequent steps would be required to introduce the C2-methyl group and transform the secondary alcohol into the target primary alcohol, making the reduction of the aldehyde precursor a more direct route. The reduction of ketones to secondary alcohols is also readily accomplished using NaBH₄ or LiAlH₄. vaia.comvaia.com

The selection of the reducing agent and reaction conditions allows for high yields and chemoselectivity, avoiding the reduction of other potentially present functional groups if necessary.

| Reducing Agent | Typical Solvent | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695), Water | Mild and selective for aldehydes and ketones; safe and easy to handle. libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | Very powerful; reduces aldehydes, ketones, esters, and carboxylic acids; reacts violently with water. libretexts.org |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene (B28343), Hexane (B92381), Dichloromethane (B109758) | Can reduce esters to aldehydes at low temperatures; also reduces aldehydes and ketones. |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl acetate | Uses catalysts like Raney Ni, PtO₂, or Rh; can also reduce C=C bonds. |

Chemo- and Regioselective Preparations

Achieving high levels of chemo- and regioselectivity is paramount in modern organic synthesis to maximize efficiency and minimize waste. For a molecule with multiple functionalizable positions like this compound, several advanced strategies can be employed.

Hydroformylation and Subsequent Reduction Strategies

Hydroformylation, also known as the oxo process, is a powerful industrial method for converting alkenes into aldehydes by adding a formyl group and a hydrogen atom across the double bond. wikipedia.orglibretexts.org This reaction, typically catalyzed by cobalt or rhodium complexes, can be tailored to produce either linear or branched aldehydes. libretexts.org

A plausible synthetic route to this compound via this strategy would involve the hydroformylation of an appropriate alkene precursor, 3-methyl-4-(p-tolyl)-1-butene. The key challenge in this step is controlling the regioselectivity to favor the formation of the desired terminal aldehyde, 2-methyl-4-(p-tolyl)butanal, over its isomer, 2,2-dimethyl-3-(p-tolyl)propanal.

The choice of catalyst and ligands is crucial for directing this selectivity. Rhodium catalysts modified with phosphine ligands are well-known for their high activity and selectivity under milder conditions compared to cobalt systems. mdpi.com Notably, the use of specific phosphine ligands, such as tris-(p-tolyl)phosphine, has been patented as a method to enhance the formation of branched (iso) aldehydes in certain hydroformylation processes. google.com This suggests that a carefully designed rhodium-phosphine catalyst system could selectively produce the required aldehyde precursor. The reaction is typically carried out under pressures of carbon monoxide and hydrogen gas at elevated temperatures. wikipedia.org

Following the hydroformylation step, the resulting aldehyde is then reduced to the target primary alcohol, this compound, using the standard reductive methods described in the previous section. This two-step sequence represents a potent method for constructing the target molecule from an alkene feedstock.

| Catalyst Precursor | Ligand(s) | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Co₂(CO)₈ | None (or PR₃) | 100-200 °C, 100-350 bar | Traditionally favors linear aldehydes, but can be modified. mdpi.com |

| Rh(acac)(CO)₂ | Triphenylphosphine (PPh₃) | 40-120 °C, 5-100 bar | High linear-to-branched ratio for terminal alkenes. uva.nl |

| [Rh(COD)Cl]₂ | Bulky Phosphites, Bisphosphines (e.g., Xantphos) | Mild conditions | Ligand structure is key to controlling regioselectivity. organic-chemistry.org |

| Rh precursor | Tris-(p-tolyl)phosphine | Variable | Reported to increase iso-selectivity (branched products). google.com |

Radical-Mediated Alkylation and Functionalization

Radical chemistry offers unique pathways for C-C bond formation under mild conditions, often with orthogonal reactivity compared to traditional ionic methods. acs.org The advent of photoredox catalysis has significantly expanded the scope of these reactions, allowing for the generation of radical intermediates under visible light irradiation. ethz.chnih.gov

A relevant example demonstrating the construction of the 2-methyl-4-arylbutane skeleton is found in the photoredox-catalyzed intramolecular hydro- and dialkylation of alkenes. nih.gov In a study, the conjugate base of a 1,3-dicarbonyl compound was oxidized by a photoexcited iridium catalyst to generate a neutral radical intermediate. This radical then participated in an intramolecular cyclization with an alkene. nih.gov While the reported substrate was 4-methoxystyrene, the principle is directly applicable to a p-tolyl-substituted alkene.

Specifically, a strategy could involve the reaction of a radical precursor with a p-tolyl containing alkene. For instance, a radical generated from a suitable precursor could add to an alkene like 1-methyl-4-(prop-1-en-2-yl)benzene. This approach allows for the formation of the C-C backbone of the target molecule. The development of radical relay chaperones that can dock onto an alcohol and direct C-H functionalization at a specific position represents another frontier in this field. nih.gov Such methods could be envisioned to introduce functionality to a simpler p-tolyl-substituted precursor.

One published photoredox-catalyzed reaction successfully produced 5-(2-methyl-4-(p-tolyl))butan-2-yl)-1-phenylpyrrolidin-2-one, which contains the desired carbon framework. nih.gov This highlights the utility of photoredox catalysis in assembling the core structure of the target molecule.

| Component | Role | Example |

|---|---|---|

| Photocatalyst | Visible light absorber, electron transfer agent | Ir(ppy)₂(dtbbpy)PF₆ nih.gov |

| Radical Precursor | Source of the alkylating radical | Anion of a 1,3-dicarbonyl compound nih.gov |

| Alkene Substrate | Radical acceptor | Styrene derivatives (e.g., 4-methoxystyrene) nih.gov |

| Base | Deprotonates the radical precursor | Potassium tert-butoxide nih.gov |

| Light Source | Initiates the catalytic cycle | Blue LED |

Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. tcichemicals.comfrontiersin.org Several named MCRs, such as the Ugi and Passerini reactions, are particularly adept at constructing peptide-like scaffolds and other highly functionalized molecules. organic-chemistry.orgnih.gov

A hypothetical MCR approach to the this compound skeleton could be designed using the principles of the Ugi four-component reaction (U-4CR). organic-chemistry.orgmdpi.com The U-4CR combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. To construct the target backbone, one could envision a reaction involving:

Aldehyde component: 2-(p-tolyl)acetaldehyde to provide the p-tolyl-ethyl fragment.

Amine component: A simple primary amine like ammonia (B1221849) (or a surrogate).

Carboxylic acid component: Isobutyric acid to introduce the C2-methyl and what will become the C1-hydroxyl group.

Isocyanide component: A convertible isocyanide, which allows for the subsequent removal of the isocyanide-derived functionality and conversion to the desired alcohol.

| Reaction | Number of Components | Reactants | Primary Product |

|---|---|---|---|

| Passerini Reaction | 3 | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide nih.gov |

| Ugi Reaction | 4 | Aldehyde/Ketone, Primary Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide organic-chemistry.org |

Reaction Chemistry and Transformational Pathways of 2 Methyl 4 P Tolyl Butan 1 Ol

Functionalization of the Hydroxyl Group

The primary alcohol group in 2-Methyl-4-(p-tolyl)butan-1-ol is a versatile functional handle for numerous chemical modifications.

The hydroxyl group can be readily converted into esters and ethers, which are common derivatives in organic synthesis.

Esterification: In a typical acid-catalyzed esterification (Fischer esterification), this compound can react with a carboxylic acid, such as acetic acid or isobutyric acid, to form the corresponding ester. The reaction is generally carried out in the presence of a strong acid catalyst like sulfuric acid. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine.

Etherification: The Williamson ether synthesis provides a common pathway to ethers from this compound. wikipedia.org This method involves a two-step process. First, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to yield the ether. wikipedia.org

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent(s) | Catalyst/Base | Product |

|---|---|---|---|

| Esterification | Acetic Anhydride | Pyridine | 2-Methyl-4-(p-tolyl)butyl acetate (B1210297) |

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. edubull.com

Oxidation to Aldehyde: Selective oxidation to the aldehyde, 2-Methyl-4-(p-tolyl)butanal, requires the use of mild oxidizing agents that prevent overoxidation to the carboxylic acid. organic-chemistry.org Reagents such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂) or conditions for a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) are effective for this transformation. organic-chemistry.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 2-Methyl-4-(p-tolyl)butanoic acid. physicsandmathstutor.com Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often generated in situ from potassium dichromate (K₂Cr₂O₇) and sulfuric acid. physicsandmathstutor.comyoutube.com These reactions are typically performed under vigorous conditions, such as heating under reflux. physicsandmathstutor.com

Table 2: Oxidation Products of this compound

| Target Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| 2-Methyl-4-(p-tolyl)butanal | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) |

| 2-Methyl-4-(p-tolyl)butanoic acid | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Reflux |

The hydroxyl group can be replaced by a halogen atom (Cl, Br, or I) to produce alkyl halides. These halides are valuable intermediates for subsequent nucleophilic substitution or elimination reactions.

Halogenation: The conversion of this compound to 1-chloro-2-methyl-4-(p-tolyl)butane can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For the corresponding bromide, 1-bromo-2-methyl-4-(p-tolyl)butane, phosphorus tribromide (PBr₃) is a common reagent. These reactions proceed via the formation of a good leaving group from the alcohol, which is then displaced by the halide ion.

Once formed, these alkyl halides can participate in a variety of nucleophilic substitution reactions, allowing for the introduction of other functional groups such as nitriles (-CN), azides (-N₃), or thiols (-SH).

Reactions Involving the Aromatic (p-Tolyl) Moiety

The substituted benzene (B151609) ring of the p-tolyl group is susceptible to electrophilic attack and can be further functionalized through cross-coupling reactions after appropriate pre-functionalization.

The aromatic ring in this compound contains two substituents: a methyl group and a 2-methylbutan-1-ol group, attached at the para-position (1,4-positions). Both are alkyl groups, which are electron-donating and act as activating, ortho-, para-directing groups for electrophilic aromatic substitution (EAS). libretexts.org

The positions ortho to the methyl group (positions 3 and 5) and ortho to the butanol chain (positions 2 and 6) are activated. Therefore, an incoming electrophile will be directed to these positions. The outcome of an EAS reaction, such as nitration or halogenation, will likely be a mixture of isomers, with substitution occurring at the positions ortho to either of the existing alkyl groups. libretexts.orgminia.edu.eg Steric hindrance from the somewhat bulky butanol side chain might influence the ratio of the resulting products.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagent(s) | Electrophile | Predicted Product(s) |

|---|

Metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi couplings, are powerful tools for forming new carbon-carbon bonds. nih.govresearchgate.net To utilize these reactions on the p-tolyl ring of this compound, the ring must first be functionalized with a suitable group, typically a halogen (Br or I) or a triflate.

This functionalization can be achieved via electrophilic aromatic halogenation, as described in the previous section. For example, bromination of the aromatic ring would yield a bromo-substituted derivative. This aryl bromide can then serve as a substrate in a palladium-catalyzed cross-coupling reaction. For instance, in a Suzuki coupling, the aryl bromide would be reacted with an organoboron compound (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base to form a new biaryl structure. researchgate.net This two-step sequence allows for the attachment of a wide variety of aryl, heteroaryl, or alkyl groups to the aromatic core of the molecule.

Modifications of the Methyl Group on the Aromatic Ring

The methyl substituent on the para-position of the aromatic ring is a key site for functional group interconversion. As a benzylic position, it is activated towards radical reactions and strong oxidation.

One of the most common transformations is benzylic halogenation, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or light. koreascience.krnih.gov This reaction, known as the Wohl-Ziegler bromination, selectively introduces a bromine atom onto the benzylic carbon. nih.gov In the case of this compound, this would yield 4-(4-(bromomethyl)phenyl)-2-methylbutan-1-ol. The reaction proceeds via a free radical mechanism, where the relative stability of the intermediate benzyl (B1604629) radical drives the selectivity for this position over others in the molecule. quizlet.com

Further modification can be achieved through oxidation. The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). This transformation would convert the tolyl group into a 4-carboxybenzoyl group, resulting in the formation of 4-(4-carboxyphenyl)-2-methylbutan-1-ol. This reaction is a standard procedure for the synthesis of benzoic acid derivatives from toluene (B28343) and its analogs.

Table 1: Key Transformations of the Aromatic Methyl Group

| Reaction | Reagents | Product | Functional Group Change |

| Benzylic Bromination | NBS, AIBN/light | 4-(4-(Bromomethyl)phenyl)-2-methylbutan-1-ol | -CH₃ → -CH₂Br |

| Oxidation | KMnO₄ or H₂CrO₄ | 4-(4-Carboxyphenyl)-2-methylbutan-1-ol | -CH₃ → -COOH |

Transformations at the Butane (B89635) Chain and Branched Center

The primary alcohol and the branched methyl group on the butane chain are central to the compound's reactivity, particularly in reactions involving carbocation intermediates.

The conversion of the primary alcohol in this compound to an alkene is typically accomplished through acid-catalyzed dehydration. This elimination reaction generally proceeds via an E1 mechanism due to the involvement of a carbocation intermediate. chemguide.co.uklibretexts.org

The mechanism involves three key steps:

Protonation of the hydroxyl group: The alcohol's oxygen atom is protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group, water.

Formation of a carbocation: The protonated alcohol loses a water molecule to form a primary carbocation at the C1 position. Primary carbocations are highly unstable.

Rearrangement and Elimination: The unstable primary carbocation undergoes a rapid rearrangement to a more stable carbocation (discussed in section 3.3.2). A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon adjacent to the carbocation center, leading to the formation of a double bond.

Due to the rearrangement, a mixture of alkene products is expected. Following the 1,2-hydride shift (see 3.3.2), a tertiary carbocation is formed at the C2 position. Elimination of a proton can then occur from adjacent carbons (C1 or C3), leading to different constitutional isomers. According to Zaitsev's rule, the most substituted alkene is generally the major product.

Table 2: Predicted Alkene Products from Dehydration

| Alkene Product Name | Structure | Substitution Pattern | Expected Yield |

| 2-Methyl-4-(p-tolyl)-1-butene | CH₂=C(CH₃)CH₂CH₂-Tol | Di-substituted | Minor |

| 2-Methyl-4-(p-tolyl)-2-butene | CH₃-C(CH₃)=CHCH₂-Tol | Tri-substituted | Major |

(Note: 'Tol' represents the p-tolyl group, -C₆H₄CH₃)

Carbocation rearrangements are a prominent feature of reactions involving this compound, especially during acid-catalyzed dehydration. libretexts.orgcureffi.org The initially formed primary carbocation is highly unstable and readily rearranges to a more stable species. masterorganicchemistry.com

The key rearrangement is a 1,2-hydride shift . In this process, a hydrogen atom from the adjacent C2 carbon, along with its bonding pair of electrons, migrates to the positively charged C1 carbon.

This Wagner-Meerwein type of rearrangement transforms the unstable primary carbocation into a significantly more stable tertiary carbocation at the C2 position. knowledgebin.org The driving force for this rapid shift is the substantial increase in stability, as tertiary carbocations are stabilized by hyperconjugation and inductive effects from the three attached alkyl/aryl groups. All subsequent products, such as the alkenes formed during dehydration, will originate from this rearranged tertiary carbocation intermediate.

In the context of mass spectrometry, this compound undergoes predictable fragmentation upon electron ionization, providing insights into its structure. The molecular ion (M⁺) would be formed by the loss of an electron. However, for primary alcohols, the molecular ion peak is often weak or entirely absent. libretexts.org

The fragmentation patterns are governed by the stability of the resulting carbocations and neutral radicals. chemguide.co.uklibretexts.org Key fragmentation pathways would include:

Alpha-Cleavage: The most common fragmentation for primary alcohols is the cleavage of the bond between C1 and C2. This would result in the loss of a hydroxymethyl radical (•CH₂OH, 31 mass units) and the formation of a secondary carbocation.

Loss of Water: A peak corresponding to the loss of a water molecule (M-18) is a characteristic fragmentation for many alcohols. libretexts.org

Benzylic Cleavage: Cleavage of the C3-C4 bond is highly favorable as it produces a stable benzylic carbocation. This would likely lead to a prominent peak at m/z 105, corresponding to the [CH₃C₆H₄CH₂]⁺ ion. Further rearrangement of this ion can form the even more stable tropylium (B1234903) ion.

Other Fragmentations: Cleavage at other points along the butane chain would generate a series of smaller fragments. For example, a peak at m/z 91 is characteristic of a tropylium ion derived from the tolyl group.

Table 3: Predicted Major Mass Spectrometry Fragments

| m/z (mass/charge ratio) | Proposed Fragment Ion | Origin of Fragment |

| 178 | [C₁₂H₁₈O]⁺ | Molecular Ion (M⁺) |

| 160 | [C₁₂H₁₆]⁺ | Loss of H₂O |

| 147 | [C₁₁H₁₅]⁺ | Alpha-cleavage (loss of •CH₂OH) |

| 105 | [C₈H₉]⁺ | Benzylic cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Chirality, Stereochemistry, and Diastereomeric Considerations in Research

Enantiomeric Excess Determination Methodologies

The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is crucial in asymmetric synthesis and for the characterization of chiral compounds. For 2-Methyl-4-(p-tolyl)butan-1-ol, several analytical techniques can be employed.

Chiral Chromatography (GC, HPLC)

Chiral chromatography is a powerful technique for separating enantiomers, allowing for their quantification and the determination of enantiomeric excess. This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers.

Gas Chromatography (GC): Chiral GC is a suitable method for the analysis of volatile compounds like this compound. The separation is typically performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. For alcohols, derivatization to a more volatile and less polar ester or ether can sometimes improve separation. For instance, acylation of the alcohol can lead to better resolution on certain chiral columns.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for enantiomeric separation. For this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. The p-tolyl group in the molecule can participate in π-π stacking interactions with the CSP, aiding in the chiral recognition process.

| Technique | Chiral Stationary Phase (CSP) Example | Mobile Phase/Carrier Gas Example | Detection |

| Chiral GC | Cyclodextrin-based (e.g., β-cyclodextrin) | Helium | Flame Ionization Detector (FID) |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol | UV Detector (monitoring the aromatic ring) |

NMR Spectroscopy with Chiral Auxiliary Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral auxiliary reagents. These reagents convert the enantiomeric mixture into a mixture of diastereomers, which have distinct NMR spectra.

A common approach is the use of a chiral derivatizing agent (CDA) such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). Reaction of the (R)- and (S)-enantiomers of this compound with a single enantiomer of Mosher's acid chloride would yield a mixture of diastereomeric esters. The protons in these diastereomers are in different chemical environments and will therefore exhibit different chemical shifts in the ¹H NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric excess of the original alcohol can be determined.

Alternatively, chiral solvating agents (CSAs) can be used. These agents form transient diastereomeric complexes with the enantiomers in solution, leading to the separation of NMR signals without the need for covalent derivatization.

Absolute Configuration Assignment Techniques

Determining the absolute configuration of a chiral center, i.e., the actual spatial arrangement of the groups, is a critical step in stereochemical analysis.

X-ray Crystallography of Chiral Derivatives

Unambiguous determination of the absolute configuration of a molecule can be achieved through single-crystal X-ray crystallography. Since this compound is a liquid or low-melting solid at room temperature, it is often necessary to prepare a crystalline derivative. This can be achieved by reacting the alcohol with a chiral carboxylic acid of known absolute configuration to form a diastereomeric ester. If this ester forms a suitable single crystal, X-ray diffraction analysis can reveal the three-dimensional structure of the molecule, and by knowing the configuration of the chiral auxiliary, the absolute configuration of the alcohol can be assigned.

Circular Dichroism (CD) Spectroscopy Analysis

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The presence of the p-tolyl chromophore in this compound makes it a candidate for CD analysis. The Cotton effect, a characteristic feature of a CD spectrum, is sensitive to the stereochemistry of the molecule. By comparing the experimentally obtained CD spectrum with that predicted by theoretical calculations or with the spectra of structurally related compounds of known absolute configuration, the absolute stereochemistry of this compound can be inferred.

Diastereoselective Syntheses and Their Mechanistic Insights

The synthesis of a single enantiomer of this compound requires a stereoselective approach. One common strategy is the diastereoselective reduction of a prochiral ketone precursor, 2-methyl-4-(p-tolyl)butan-1-one.

The reduction of this ketone with a chiral reducing agent can lead to the formation of the two possible diastereomeric alcohols in unequal amounts. The stereochemical outcome of such reactions is often governed by the steric and electronic properties of the substrate and the reagent. For example, the use of a bulky chiral hydride reagent may favor the approach of the hydride from the less hindered face of the ketone, leading to a predominance of one diastereomer.

Mechanistic models, such as the Felkin-Anh model, can be used to predict the stereochemical course of such nucleophilic additions to carbonyl groups. These models consider the relative steric bulk of the substituents on the α-carbon to the carbonyl group to predict which diastereomer will be the major product.

| Precursor | Reagent/Catalyst | Expected Major Product |

| 2-methyl-4-(p-tolyl)butan-1-one | Chiral borane (B79455) reducing agent | (R)- or (S)-2-Methyl-4-(p-tolyl)butan-1-ol |

| 2-methyl-4-(p-tolyl)but-2-en-1-ol | Asymmetric hydrogenation | (R)- or (S)-2-Methyl-4-(p-tolyl)butan-1-ol |

The development of efficient diastereoselective syntheses is crucial for accessing enantiomerically pure this compound for further studies and applications.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Methyl-4-(p-tolyl)butan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its structure.

The proton (¹H) NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity to neighboring protons. The carbon-13 (¹³C) NMR spectrum reveals the number of unique carbon environments.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit seven distinct signals. The aromatic protons of the para-substituted tolyl group are expected to show a characteristic AA'BB' system, appearing as two doublets. The aliphatic chain protons would show complex splitting patterns due to their diastereotopic nature arising from the chiral center at C2.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OH | ~1.5-2.5 | Broad Singlet | 1H |

| Ar-CH₃ | ~2.32 | Singlet | 3H |

| H-4 | ~2.60 | Multiplet | 2H |

| H-3 | ~1.55-1.70 | Multiplet | 2H |

| H-2 | ~1.80 | Multiplet | 1H |

| H-1 | ~3.50 | Multiplet (dd) | 2H |

| 2-CH₃ | ~0.95 | Doublet | 3H |

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten unique carbon environments in the molecule.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-CH₃ | ~21.0 |

| C-2 (CH₃) | ~16.5 |

| C-3 | ~32.0 |

| C-4 | ~35.5 |

| C-2 | ~39.0 |

| C-1 | ~68.0 |

| Ar-C (CH₃-bearing) | ~135.0 |

| Ar-C (Alkyl-bearing) | ~138.0 |

| Ar-CH | ~129.0 |

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the aliphatic chain. Key expected correlations would be observed between the H-1 protons and the H-2 proton, the H-2 proton and the H-3 protons, and the H-3 protons and the H-4 protons. A correlation between the H-2 proton and its attached methyl group (2-CH₃) would also be evident.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons to their directly attached carbons. It would confirm the assignments made in the 1D spectra, showing cross-peaks for C1-H1, C2-H2, C3-H3, C4-H4, (Ar-CH₃)-(Ar-CH₃ protons), and the aromatic C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for connecting different parts of the molecule by showing correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include:

The protons of the aromatic methyl group (Ar-CH₃) to the aromatic carbons.

The benzylic protons at H-4 to the carbons of the aromatic ring.

The protons of the 2-CH₃ group to C-1, C-2, and C-3, confirming the branching point.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. The nominal molecular weight of this compound is 178 g/mol .

Electron Ionization (EI-MS): This high-energy technique typically results in extensive fragmentation. The molecular ion peak ([M]⁺˙) at m/z 178 would likely be of low intensity. Key fragmentation pathways for primary alcohols and aromatic compounds would be expected:

Benzylic Cleavage: The most significant fragmentation would likely be the cleavage of the C3-C4 bond to form a stable benzyl (B1604629) or tropylium (B1234903) cation at m/z 91 ([C₇H₇]⁺) or a related fragment at m/z 105. This would likely be the base peak.

Alpha-Cleavage: Cleavage of the C1-C2 bond, characteristic of primary alcohols, would yield a fragment at m/z 31 ([CH₂OH]⁺).

Dehydration: Loss of a water molecule from the molecular ion would produce a peak at m/z 160 ([M-H₂O]⁺˙).

Predicted Key EI-MS Fragments

| m/z | Predicted Identity |

|---|---|

| 178 | [C₁₂H₁₈O]⁺˙ (Molecular Ion) |

| 160 | [M - H₂O]⁺˙ |

| 105 | [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Chemical Ionization (CI-MS): This is a softer ionization method that would produce a prominent protonated molecule peak ([M+H]⁺) at m/z 179. Fragmentation would be significantly reduced, making it easier to confirm the molecular weight.

Electrospray Ionization (ESI) is another soft ionization technique that generates intact molecular ions, typically as protonated molecules [M+H]⁺ (m/z 179.1436) or sodium adducts [M+Na]⁺ (m/z 201.1255). When coupled with a high-resolution mass analyzer (like TOF or Orbitrap), ESI-MS allows for accurate mass measurement. This measurement can confirm the elemental composition (C₁₂H₁₈O) with high precision, distinguishing it from other compounds with the same nominal mass.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would clearly indicate the presence of the hydroxyl and aromatic groups.

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.

Multiple sharp peaks just above 3000 cm⁻¹ (e.g., 3010-3050 cm⁻¹) would correspond to aromatic C-H stretching.

Strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) are due to aliphatic C-H stretching.

Aromatic C=C stretching vibrations would appear as peaks in the 1500-1620 cm⁻¹ region.

The C-O stretching vibration of the primary alcohol would result in a strong band around 1050 cm⁻¹.

A strong band around 815 cm⁻¹ would indicate the C-H out-of-plane bending characteristic of 1,4-disubstitution (para) on the aromatic ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3350 (broad) | O-H Stretch | Alcohol |

| ~3020 | C-H Stretch | Aromatic |

| ~2955, 2870 | C-H Stretch | Aliphatic |

| ~1515 | C=C Stretch | Aromatic Ring |

| ~1050 | C-O Stretch | Primary Alcohol |

Raman Spectroscopy: Raman spectroscopy would provide complementary information. It is particularly sensitive to the symmetric vibrations of non-polar bonds. Therefore, strong signals would be expected for the aromatic ring C=C stretching and the C-C backbone of the alkyl chain, which might be weak in the IR spectrum.

UV-Visible Spectroscopy for Aromatic Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. For this compound, this methodology is particularly insightful for characterizing the aromatic portion of the molecule, the p-tolyl group, which acts as a chromophore. A chromophore is a part of a molecule responsible for its color by absorbing light in the UV or visible region of the electromagnetic spectrum.

The p-tolyl group, a substituted benzene (B151609) ring, gives rise to characteristic absorption bands in the UV region. These absorptions are a result of π → π* transitions of the electrons in the aromatic ring. In molecules with conjugated π systems, the energy gap for these transitions is reduced, leading to absorption at longer wavelengths.

The UV spectrum of this compound is expected to exhibit absorption bands characteristic of a para-substituted alkylbenzene. Typically, benzene and its simple alkyl derivatives display two main absorption bands: the E2-band (a strong absorption around 200-210 nm) and the B-band (a weaker, structured absorption around 250-270 nm). The presence of an alkyl substituent on the benzene ring, such as the methyl and the butan-1-ol chain in this case, generally causes a slight red shift (bathochromic shift) of these absorption maxima to longer wavelengths.

Detailed research findings for analogous aromatic compounds indicate that the electronic transitions are influenced by the substitution pattern on the benzene ring. The specific absorption maxima (λmax) and the molar absorptivity (ε), a measure of how strongly the chemical species absorbs light at a given wavelength, are key parameters obtained from UV-Vis analysis.

The expected UV absorption data for this compound, based on the analysis of similar p-substituted alkylbenzenes, is summarized in the interactive table below. The solvent used for analysis can also influence the position and intensity of the absorption bands; a non-polar solvent like hexane (B92381) or ethanol (B145695) is commonly used for such determinations.

Interactive Data Table: UV-Visible Spectral Data

| Absorption Band | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Electronic Transition |

| E2-Band | ~220 | ~8,000 | π → π |

| B-Band | ~265 | ~250 | π → π |

The E2-band corresponds to a high-energy transition to the second excited state, resulting in a strong absorption. The B-band, which is forbidden by symmetry rules in unsubstituted benzene but becomes allowed with substitution, corresponds to a lower-energy transition and is therefore observed at a longer wavelength with a significantly lower intensity. The fine structure often associated with the B-band in benzene is typically lost in substituted derivatives due to the disruption of symmetry. The analysis of these spectral features provides definitive evidence for the presence and substitution pattern of the aromatic ring within the molecular structure of this compound.

Computational and Theoretical Investigations of 2 Methyl 4 P Tolyl Butan 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Studies on Conformational Isomers

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. For a flexible molecule like 2-Methyl-4-(p-tolyl)butan-1-ol, which has several rotatable bonds, numerous conformational isomers can exist. DFT calculations would be employed to:

Identify Stable Conformers: By systematically rotating the single bonds, a potential energy surface can be mapped to identify all the low-energy, stable conformations.

Determine Relative Energies: The electronic energy of each stable conformer can be calculated to determine their relative populations at a given temperature. The conformer with the lowest energy is the most abundant.

Analyze Geometric Parameters: DFT provides optimized bond lengths, bond angles, and dihedral angles for each conformer, offering a detailed picture of the molecular geometry.

For instance, studies on similar aromatic and aliphatic alcohols utilize DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to perform conformational analysis and obtain accurate geometric parameters.

Ab Initio Methods for Energy Landscape Analysis

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be valuable for:

Refining Energy Calculations: High-level ab initio calculations can be used to obtain more accurate relative energies of the conformers identified by DFT.

Mapping the Energy Landscape: These methods can provide a detailed and accurate energy landscape, which is crucial for understanding the dynamics of the molecule and the barriers to conformational changes.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting various spectroscopic properties, which can then be used to interpret and validate experimental data.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods can predict NMR parameters with a high degree of accuracy:

Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C chemical shifts. These predicted shifts, when compared to experimental spectra, can help in the assignment of signals and confirmation of the molecular structure.

Coupling Constants: Spin-spin coupling constants, which provide information about the connectivity of atoms, can also be calculated.

The accuracy of these predictions is highly dependent on the chosen computational method, basis set, and the inclusion of solvent effects.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for the Most Stable Conformer of this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.2 | 128 - 130 |

| Aromatic C-CH₃ | - | 135 - 137 |

| Aromatic C-CH₂ | - | 140 - 142 |

| Ar-CH₂ | 2.5 - 2.7 | 35 - 37 |

| CH₂-CH | 1.5 - 1.7 | 38 - 40 |

| CH-CH₃ | 0.9 - 1.1 | 16 - 18 |

| CH-CH₂OH | 1.8 - 2.0 | 40 - 42 |

| CH₂OH | 3.4 - 3.6 | 65 - 67 |

| OH | 1.0 - 2.5 (variable) | - |

| Ar-CH₃ | 2.2 - 2.4 | 20 - 22 |

Note: These are hypothetical values and would need to be calculated using appropriate computational methods.

Vibrational Frequency Calculations and Assignment

Infrared (IR) and Raman spectroscopy are used to identify functional groups and probe the vibrational modes of a molecule. Computational methods can:

Calculate Vibrational Frequencies: DFT calculations can predict the vibrational frequencies and their corresponding intensities.

Assign Vibrational Modes: The calculated frequencies can be used to assign the bands observed in experimental IR and Raman spectra to specific molecular vibrations, such as C-H stretching, C=C bending, and O-H stretching.

A comparison of the computed and experimental vibrational spectra can provide strong evidence for the calculated molecular structure.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as oxidation, dehydration, or esterification. Computational studies can:

Identify Reaction Pathways: By mapping the potential energy surface, different possible reaction pathways can be identified.

Locate Transition States: The structures and energies of transition states, which are the energy maxima along a reaction coordinate, can be calculated.

Determine Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate.

These computational insights can provide a detailed, atomistic understanding of how reactions involving this compound proceed.

Transition State Analysis of Key Transformations

Transition state analysis is a critical computational tool for elucidating the mechanisms of chemical reactions. For this compound, this would involve identifying the high-energy transition state structures for its formation or subsequent reactions. Key transformations for which transition state analysis would be insightful include its synthesis, oxidation, or dehydration.

A typical computational approach would involve:

Locating Stationary Points: Using quantum mechanical methods like Density Functional Theory (DFT), the geometries of the reactants, products, and transition states are optimized.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to ensure that the identified transition state correctly connects the desired reactants and products.

Currently, there are no published studies detailing the transition state energies or geometries for reactions involving this compound.

Molecular Dynamics Simulations for Reactive Pathways

For this compound, MD simulations could be employed to:

Explore Conformational Landscapes: To understand the flexibility of the molecule and identify its most stable conformations.

Simulate Reaction Dynamics: By starting a simulation from a transition state geometry, the trajectory towards products can be visualized, providing insights into the reaction dynamics.

Investigate Solvent Effects: MD simulations can explicitly include solvent molecules to study their influence on the reaction pathways and energies.

As of now, no specific molecular dynamics simulation studies have been published for this compound.

Non-Covalent Interaction Analysis (e.g., QTAIM, NBO)

Non-covalent interactions play a crucial role in determining the structure, stability, and reactivity of molecules. The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are two powerful computational methods for investigating these interactions.

QTAIM Analysis: This method analyzes the electron density topology to identify and characterize chemical bonds and non-covalent interactions. For this compound, QTAIM could be used to study intramolecular hydrogen bonding or other weak interactions that influence its conformation.

NBO Analysis: NBO analysis provides a localized picture of chemical bonding and allows for the quantification of donor-acceptor interactions (hyperconjugation) that contribute to molecular stability.

Detailed QTAIM and NBO analyses for this compound are not present in the current body of scientific literature. Such studies would provide valuable information about the electronic structure and intramolecular forces governing the behavior of this compound.

Applications of 2 Methyl 4 P Tolyl Butan 1 Ol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Natural Products

The synthesis of complex natural products often relies on the use of chiral building blocks that can introduce specific stereochemistry into the target molecule. nih.gov 2-Methyl-4-(p-tolyl)butan-1-ol, with its defined stereocenter, is a promising starting material for the enantioselective synthesis of various natural products. The primary alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a good leaving group for nucleophilic substitution reactions, providing a handle for chain elongation and the introduction of further functionalities. lumenlearning.com

For instance, the core structure of this alcohol could be envisioned as a fragment in the synthesis of polyketide or terpenoid natural products. The stereogenic methyl group and the aromatic ring could be key features that map onto a portion of a complex natural product's structure. Synthetic strategies such as cross-coupling reactions could be employed to link the aromatic ring to other parts of the target molecule, while the chiral backbone could be elaborated through stereocontrolled reactions at the hydroxyl group.

A hypothetical synthetic approach towards a natural product fragment is outlined below:

| Step | Reaction | Reagent(s) | Product |

| 1 | Oxidation of the primary alcohol | PCC or Swern oxidation | 2-Methyl-4-(p-tolyl)butanal |

| 2 | Aldol (B89426) reaction with a ketone | LDA, Ketone | β-Hydroxy ketone |

| 3 | Dehydration | Acid catalyst | α,β-Unsaturated ketone |

This sequence demonstrates how the initial chiral center can direct the stereochemical outcome of subsequent reactions, a crucial aspect in the total synthesis of natural products. encyclopedia.pub

Chiral Auxiliary or Ligand Precursor Development

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the control of stereochemistry during a reaction, and are typically removed afterwards. wikipedia.org Chiral alcohols, such as this compound, are common precursors for the synthesis of these auxiliaries. nih.gov The hydroxyl group can be derivatized to attach the auxiliary to a prochiral substrate. The steric and electronic properties of the tolyl group and the chiral center would then influence the facial selectivity of an attack on the substrate, leading to the preferential formation of one stereoisomer.

For example, the alcohol could be esterified with a prochiral carboxylic acid. Subsequent enolate formation and alkylation would proceed with high diastereoselectivity due to the directing effect of the chiral auxiliary. Finally, cleavage of the ester bond would yield the enantiomerically enriched carboxylic acid and recover the chiral alcohol.

Furthermore, this compound can serve as a precursor for the development of chiral ligands for asymmetric catalysis. The hydroxyl group can be transformed into a coordinating group, such as a phosphine (B1218219) or an amine, through a series of synthetic steps. The resulting chiral ligand could then be complexed with a transition metal to form a catalyst capable of promoting a variety of enantioselective reactions, including hydrogenations, cross-couplings, and cycloadditions.

| Potential Chiral Ligand Type | Synthetic Transformation from Alcohol |

| Chiral Phosphine Ligand | Conversion to tosylate, followed by nucleophilic substitution with a phosphide |

| Chiral Amino Alcohol Ligand | Oxidation to aldehyde, followed by reductive amination |

Intermediate in the Synthesis of Advanced Organic Materials

The incorporation of chiral units into organic materials can lead to unique properties, such as chiroptical responses, which are valuable in applications like nonlinear optics, liquid crystals, and chiral recognition. The this compound molecule possesses both a chiral center and an aromatic ring, making it an attractive building block for such materials.

The aromatic p-tolyl group can be functionalized to allow for polymerization or incorporation into larger conjugated systems. For instance, electrophilic aromatic substitution reactions could introduce polymerizable groups like vinyl or ethynyl (B1212043) moieties onto the aromatic ring. The hydroxyl group provides another point of attachment, allowing for the formation of polyesters or polyethers. The inherent chirality of the monomer unit would be transferred to the macromolecular structure, resulting in a chiral polymer.

The properties of such materials would be influenced by the specific stereochemistry of the this compound used. The development of polymers with helical structures or chiral cavities for enantioselective separations could be envisioned.

Role in Multi-Step Stereoselective Total Syntheses

In the context of multi-step total synthesis, a chiral building block like this compound can play a crucial role in establishing key stereocenters early in the synthetic sequence. oapen.org This strategy, often referred to as a "chiral pool" approach, leverages readily available, enantiomerically pure starting materials to simplify complex syntheses.

The primary alcohol in this compound is a versatile functional group that allows for a variety of stereoselective transformations. For example, it can participate in stereospecific reactions such as the Mitsunobu reaction to invert the stereocenter if needed, or serve as a directing group in substrate-controlled reactions. mdpi.com

A key advantage of using a building block with a pre-existing stereocenter is the potential to induce diastereoselectivity in subsequent reactions. For example, in an aldol addition to the corresponding aldehyde derived from this alcohol, the existing chiral center can influence the stereochemical outcome at the newly formed stereocenters, leading to a high degree of stereocontrol over the carbon skeleton. This principle is fundamental to the efficient construction of complex molecules with multiple stereocenters. vedantu.com

Future Research Trajectories and Methodological Advancements

Development of More Sustainable and Environmentally Benign Synthetic Routes

Future efforts in the synthesis of 2-Methyl-4-(p-tolyl)butan-1-ol are expected to be heavily influenced by the principles of green chemistry, aiming to minimize waste and reduce the use of hazardous substances. paperpublications.org A primary focus will be the valorization of biomass-derived starting materials. dtu.dknih.govrsc.org Research into converting bio-based aromatics, such as those derived from lignin, into precursors for this compound could provide a renewable-based production pathway. nih.govrsc.org

Another critical area is the development of catalytic processes that replace stoichiometric reagents. For instance, the Guerbet reaction, which couples alcohols to produce higher alcohols, presents a sustainable route. liverpool.ac.ukcardiff.ac.uknih.gov Adapting this reaction for the synthesis of this compound could significantly improve atom economy. liverpool.ac.ukcardiff.ac.uk Furthermore, biocatalysis offers a highly attractive green synthetic approach. The use of enzymes, such as alcohol dehydrogenases, for the asymmetric reduction of corresponding ketones can lead to the production of chiral alcohols with high enantioselectivity under mild conditions. nih.govresearchgate.net

The choice of solvents and reaction media is also a key consideration in developing environmentally benign syntheses. The exploration of aqueous reaction conditions or the use of recyclable and less toxic solvents will be crucial in minimizing the environmental impact of the synthesis of this compound.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high levels of stereoselectivity in the synthesis of chiral molecules like this compound is a significant challenge. Future research will undoubtedly focus on the design and application of novel catalytic systems to enhance enantioselectivity. Asymmetric hydrogenation of unsaturated precursors represents a powerful strategy. rsc.orgresearchgate.netmorressier.comnih.gov The development of new chiral catalysts, for example, based on iridium or ruthenium complexes, could enable the highly enantioselective synthesis of the target molecule. liverpool.ac.ukrsc.orgresearchgate.net

Furthermore, the use of chiral copper catalysts in asymmetric domino reactions is an emerging area that could be applied to the synthesis of complex chiral molecules. mdpi.com Exploring such catalytic systems could open up new and efficient pathways to this compound. Biocatalytic approaches, as mentioned earlier, also play a pivotal role in achieving high selectivity. The discovery and engineering of novel enzymes with tailored substrate specificities will be a key research direction. nih.govresearchgate.netresearchgate.netamanote.com

The table below summarizes various catalytic approaches that could be explored for the enhanced selective synthesis of similar chiral alcohols.

| Catalytic Approach | Catalyst Type | Potential Advantages |

| Asymmetric Hydrogenation | Chiral Iridium or Ruthenium Complexes | High enantioselectivity, atom economy. |

| Asymmetric Guerbet Reaction | Chiral Ruthenium Catalysts | Use of simple alcohol precursors, high enantioselectivity. liverpool.ac.uk |

| Biocatalysis | Alcohol Dehydrogenases | High enantioselectivity, mild reaction conditions, environmentally benign. nih.gov |

| Asymmetric Domino Reactions | Chiral Copper Catalysts | Synthesis of complex chiral molecules in a single step. mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous-flow manufacturing, which offers numerous advantages in terms of safety, efficiency, and scalability. acs.orgseqens.comneuroquantology.comamt.ukrsc.org The integration of the synthesis of this compound with flow chemistry platforms is a promising future research trajectory. acs.orgseqens.comnih.gov Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. neuroquantology.com

Automated synthesis platforms, often coupled with flow chemistry, can accelerate reaction optimization and the synthesis of derivatives. atomfair.combiovanix.cominnovationnewsnetwork.comnus.edu.sgcognit.ca These platforms can perform high-throughput screening of reaction conditions and catalysts, significantly reducing the time required for process development. atomfair.combiovanix.comcognit.ca For the synthesis of this compound, an automated flow system could be developed to optimize the catalytic asymmetric synthesis, leading to a more efficient and scalable production process. innovationnewsnetwork.comnus.edu.sg The combination of flow chemistry with in-line purification and analysis techniques would further streamline the manufacturing process.

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A thorough understanding of reaction mechanisms and the factors controlling stereoselectivity is crucial for the rational design of improved synthetic methods. Advanced spectroscopic techniques will play a vital role in elucidating the structures of intermediates and transition states in the synthesis of this compound. For instance, in-situ spectroscopic monitoring of Grignard reactions can provide valuable mechanistic insights. mt.comacs.org

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for studying reaction pathways and predicting the outcomes of chemical reactions. researchgate.netrsc.orgrsc.orgresearchgate.netacs.org DFT studies can be employed to investigate the mechanism of catalytic cycles, such as those involved in asymmetric hydrogenation or Grignard additions, to understand the origins of enantioselectivity. researchgate.netnih.govresearchgate.net This computational insight can guide the design of more effective catalysts and reaction conditions for the synthesis of this compound.

The table below outlines how advanced analytical and computational methods can be applied.

| Methodology | Application | Expected Insights |

| In-situ Spectroscopy (e.g., FTIR, NMR) | Real-time monitoring of reactions. | Identification of reaction intermediates, understanding of reaction kinetics. |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles and transition state structures. | Elucidation of reaction mechanisms, prediction of stereochemical outcomes, rational catalyst design. researchgate.netrsc.orgresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulation of catalyst-substrate interactions and solvent effects. | Understanding of dynamic processes in catalysis, prediction of catalyst behavior. |

By leveraging these advanced methodologies, researchers can gain a deeper understanding of the fundamental chemical processes involved in the synthesis of this compound, paving the way for the development of more efficient, selective, and sustainable manufacturing processes.

Q & A

Basic: What are reliable synthetic routes for 2-Methyl-4-(p-tolyl)butan-1-ol, and how can purity be optimized?

Answer:

A common approach involves Grignard reactions or Friedel-Crafts alkylation using precursors like 4-(p-tolyl)butanal. For example, reacting methylmagnesium bromide with 4-(p-tolyl)butanal under anhydrous conditions (e.g., THF, 0°C to room temperature) yields the alcohol after acidic workup . Purity optimization requires careful solvent selection (e.g., dichloromethane for extraction) and chromatography (silica gel, hexane/ethyl acetate gradient). Gas chromatography (GC) with flame ionization detection (>98% purity threshold) is recommended for validation, as seen in similar alcohols like 2-Methyl-4-phenyl-2-butanol .

Advanced: How can computational models predict the thermodynamic behavior of this compound in solvent mixtures?

Answer:

Local composition models, such as the Non-Random Two-Liquid (NRTL) equation, are effective for nonideal systems. Parameters like α12 (nonrandomness factor) can be calibrated using activity coefficients at infinite dilution. For instance, binary mixing data (e.g., with water or ethanol) should be collected via vapor-liquid equilibrium experiments. The Wilson or van Laar models may fail for highly nonideal systems, as noted in studies on similar alcohols .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : H and C NMR (CDCl₃) to confirm hydroxyl (-OH) resonance (~1.5 ppm, broad) and aryl protons (6.8–7.2 ppm). Compare with PubChem data for analogous compounds (e.g., 2-Methyl-1-phenylbutan-2-ol) .

- IR : O-H stretch (~3300 cm⁻¹) and C-O vibration (~1050 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

Advanced: How do steric effects influence the reactivity of this compound in substitution reactions?

Answer:

The bulky p-tolyl group adjacent to the hydroxyl reduces nucleophilic substitution rates. Kinetic studies using derivatives (e.g., tosylates) in SN2 reactions show lower yields compared to less hindered alcohols. Employ bulky bases like LDA or use polar aprotic solvents (DMF) to mitigate steric hindrance, as demonstrated in analogous systems .

Basic: What purification strategies resolve diastereomers or byproducts in this compound synthesis?

Answer:

- Crystallization : Use solvent pairs like hexane/ethyl acetate. For diastereomers, chiral resolving agents (e.g., tartaric acid derivatives) may be needed.

- Distillation : Fractional distillation under reduced pressure (e.g., bp ~140–160°C, similar to 3-Methyl-2-buten-1-ol ).

- HPLC : Chiral columns (e.g., Chiralcel OD-H) for enantiomeric separation.

Advanced: How can contradictions in solubility data for this compound be resolved experimentally?

Answer:

Contradictions often arise from impurities or solvent polarity mismatches. Conduct systematic solubility tests in graded solvents (n-hexane to DMSO) at 25°C. Use dynamic light scattering (DLS) to detect aggregates. Compare with PubChem’s Hansen solubility parameters for structurally related alcohols .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Ventilation : Use fume hoods due to volatile organic compound (VOC) emissions.

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Exposure Limits : Adhere to occupational limits for similar alcohols (e.g., butan-1-ol: 150 mg/m³ in Denmark ).

Advanced: How does the compound’s structure impact its biological activity in enzyme inhibition assays?

Answer:

The p-tolyl group enhances lipophilicity, potentially increasing membrane permeability. Test against cytochrome P450 isoforms using fluorogenic substrates. Compare IC₅₀ values with control inhibitors (e.g., ketoconazole). Structural analogs like 1-Amino-2-methyl-4-phenylbutan-2-ol show activity in receptor-binding studies .

Basic: How to design a kinetic study for oxidation reactions involving this compound?

Answer:

Use pseudo-first-order conditions with excess oxidizing agent (e.g., KMnO₄). Monitor Cr(VI) decay spectrophotometrically at 350 nm. For detailed kinetics, vary substrate concentration (0.1–1.0 M) and temperature (25–60°C). Data fitting via Arrhenius equation reveals activation energy, as shown in butan-1-ol oxidation studies .

Advanced: What strategies validate computational docking results for this compound in protein targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.